5-Chloro-2-indolizinecarboxylic acid 5-Chloro-2-indolizinecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13640719
InChI: InChI=1S/C9H6ClNO2/c10-8-3-1-2-7-4-6(9(12)13)5-11(7)8/h1-5H,(H,12,13)
SMILES: C1=CC2=CC(=CN2C(=C1)Cl)C(=O)O
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.60 g/mol

5-Chloro-2-indolizinecarboxylic acid

CAS No.:

Cat. No.: VC13640719

Molecular Formula: C9H6ClNO2

Molecular Weight: 195.60 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-indolizinecarboxylic acid -

Specification

Molecular Formula C9H6ClNO2
Molecular Weight 195.60 g/mol
IUPAC Name 5-chloroindolizine-2-carboxylic acid
Standard InChI InChI=1S/C9H6ClNO2/c10-8-3-1-2-7-4-6(9(12)13)5-11(7)8/h1-5H,(H,12,13)
Standard InChI Key GSTLMKYKSLPFLF-UHFFFAOYSA-N
SMILES C1=CC2=CC(=CN2C(=C1)Cl)C(=O)O
Canonical SMILES C1=CC2=CC(=CN2C(=C1)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

5-Chloro-2-indolizinecarboxylic acid belongs to the indolizine class of heterocycles, which are structurally distinct from indoles due to the presence of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. Its molecular formula is C₉H₆ClNO₂, with a molecular weight of 195.60 g/mol . The chlorine atom at position 5 and the carboxylic acid group at position 2 contribute to its electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₆ClNO₂
Molecular Weight195.60 g/mol
AppearanceWhite to off-white solid
Storage Conditions2–8°C
Purity (¹H NMR)≥97.0%

The compound’s structure has been validated through ¹H NMR spectroscopy, which confirms the presence of characteristic proton environments consistent with the indolizine framework .

Synthetic Methodologies

One-Pot Cycloaddition and Aromatization

A pivotal synthesis route involves a 1,3-dipolar cycloaddition of pyridinium N-ylides to alkenes, followed by aromatization using tetrakispyridinecobalt(II) dichromate (TPCD) . This method enables the efficient construction of the indolizine core while introducing functional groups at specific positions. For 5-chloro-2-indolizinecarboxylic acid, chlorination is achieved either before or after cycloaddition, depending on the starting materials.

Hydrolysis of Esters

The carboxylic acid functionality is typically introduced via hydrolysis of intermediate esters. For example, methyl 5-chloro-2-indolizinecarboxylate undergoes saponification under basic conditions to yield the target acid . This step ensures high regioselectivity and avoids side reactions associated with direct functionalization of the aromatic system.

Key Reaction Steps:

  • Cycloaddition: Pyridinium ylides react with alkenes to form intermediate adducts.

  • Aromatization: TPCD-mediated oxidation converts the adduct into the indolizine skeleton.

  • Hydrolysis: Ester groups are cleaved to produce the carboxylic acid derivative.

This methodology has been optimized to achieve yields exceeding 70% for related indolizine carboxylic acids .

Applications in Drug Discovery and Materials Science

Role in Materials Chemistry

6-membered heterocycles, including indolizines, are critical in developing advanced materials such as organic semiconductors and fluorescent dyes . The electron-withdrawing chlorine and carboxylic acid groups in 5-chloro-2-indolizinecarboxylic acid could modulate electronic properties, making it a candidate for optoelectronic applications.

Analytical and Stability Profiles

Spectroscopic Validation

¹H NMR analysis reveals distinct signals for the indolizine protons, including a deshielded proton adjacent to the chlorine atom (δ 8.2–8.4 ppm) and a multiplet for the carboxylic acid proton (δ 12.5–13.0 ppm) . Mass spectrometry further confirms the molecular ion peak at m/z 195.60, consistent with the molecular formula.

Stability Considerations

The compound is stable under refrigeration but may degrade under prolonged exposure to light or elevated temperatures. Degradation products include decarboxylated derivatives and dechlorinated analogs, as observed in related indolizines .

Future Directions and Challenges

Expanding Biological Screening

Despite its synthetic accessibility, 5-chloro-2-indolizinecarboxylic acid remains understudied in pharmacological contexts. Prioritizing assays against kinase targets (e.g., EGFR) or antimicrobial panels could uncover therapeutic potential .

Optimizing Synthetic Efficiency

Current methods rely on TPCD, which poses handling challenges due to its oxidative nature. Alternatives such as photoredox catalysis or enzymatic aromatization warrant exploration for greener synthesis.

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